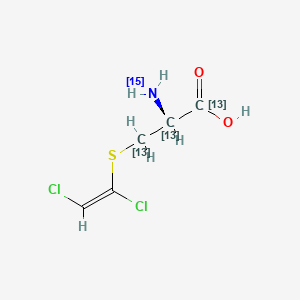
Dcvc-13C3,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dcvc-13C3,15N: (S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N) is a compound labeled with the stable isotopes carbon-13 and nitrogen-15. It is a bioactive metabolite of trichloroethylene, a chemical commonly used in industrial applications. This compound is primarily used in scientific research to study metabolic pathways and the effects of stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dcvc-13C3,15N involves the incorporation of carbon-13 and nitrogen-15 into the molecular structure of S-[(1E)-1,2-Dichloroethenyl]-L-cysteine. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the stable isotopes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The production process is optimized to achieve high yields and purity of the final product. The compound is then purified and characterized using various analytical techniques to ensure its quality and isotopic labeling .
化学反应分析
Types of Reactions: Dcvc-13C3,15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and the effects of stable isotope labeling.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being studied. For example, oxidation reactions may require the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Dcvc-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving the metabolism of trichloroethylene and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs labeled with stable isotopes.
Industry: Applied in the development of new materials and chemicals through stable isotope labeling.
作用机制
The mechanism of action of Dcvc-13C3,15N involves its incorporation into metabolic pathways as a labeled metabolite of trichloroethylene. The compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-8, and tumor necrosis factor-α from tissue cultures. This inhibition is crucial for studying the effects of trichloroethylene on immune responses and inflammation .
相似化合物的比较
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine: The non-labeled version of Dcvc-13C3,15N.
S-(1,2-Dichlorovinyl)-Cysteine-13C3-15N: Another stable isotope-labeled compound with similar applications.
Uniqueness: this compound is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of trichloroethylene and its metabolites .
属性
分子式 |
C5H7Cl2NO2S |
|---|---|
分子量 |
220.06 g/mol |
IUPAC 名称 |
(2R)-2-(15N)azanyl-3-[(E)-1,2-dichloroethenyl]sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1 |
InChI 键 |
PJIHCWJOTSJIPQ-GJBYCOGZSA-N |
手性 SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])S/C(=C\Cl)/Cl |
规范 SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















